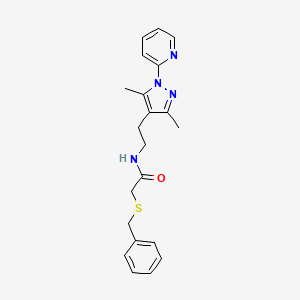![molecular formula C14H17F2NO2 B2385471 6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097890-42-9](/img/structure/B2385471.png)
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylfuran is a heterocyclic compound with the formula (CH3)2C4H2O. It’s a derivative of furan and is considered a potential biofuel, being derivable from cellulose .
Synthesis Analysis
Furan derivatives can be synthesized from biomass. For example, 2,5-dimethylfuran and 2-methylfuran are regarded as potential biofuels in the future . Some useful compounds, such as 2,5-furandimethanol (FDM), 2,5-dimethylfuran (DMF), and 2,5-dimethyltetrahydrofuran (DMTHF), have been synthesized by reduction of 5-hydroxymethylfurfural (HMF) .Molecular Structure Analysis
The molecular structure of 2,5-dimethylfuran has been studied using molecular dynamics simulation of the force field of the ReaxFF molecular reaction .Chemical Reactions Analysis
The chemical kinetic mechanism of soot formation during pyrolysis of 2,5-dimethylfuran has been studied . The process was divided into four stages: the formation of the initial ring, the formation and growth of polycyclic aromatic hydrocarbons, the formation of the initial soot, and the growth and graphitization of soot .Physical And Chemical Properties Analysis
2,5-Dimethylfuran is a liquid with a density of 0.8897 g/cm3. It has a melting point of -62 °C and a boiling point of 92 to 94 °C. It is insoluble in water .Aplicaciones Científicas De Investigación
Biomass Conversion and Polymer Production
Furan derivatives, such as 5-Hydroxymethylfurfural (HMF) and its related compounds, are recognized for their pivotal role as platform chemicals in converting plant biomass into valuable industrial chemicals and materials. These compounds serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources. Notably, furan derivatives are instrumental in producing a wide range of monomers and polymers, offering sustainable pathways for developing new generation polymers and functional materials. The synthesis of HMF from plant feedstocks and its utility in monomer and polymer production highlight the significance of furan derivatives in advancing material science and polymer chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Fuel Applications and Environmental Impact
The exploration of oxygenated fuels, including ethers and alcohols, underscores the potential of furan derivatives in enhancing fuel properties and environmental performance. Oxygenated fuels, derived from renewable sources, can significantly impact reducing emissions and improving air quality when used in spark ignition engines. Research into the environmental and performance aspects of oxygenated fuels elucidates the benefits of incorporating furan derivatives into fuel formulations, aiming for higher efficiency and lower environmental impact (Awad et al., 2018).
Advanced Fuel Options
The study of 2,5-Dimethylfuran (DMF) as a biofuel highlights the promising role of furan derivatives in developing alternative fuels for spark ignition engines. DMF, derived from lignocellulosic biomass, is identified as a critical green solution for addressing the challenges of fossil fuel dependency and environmental degradation. The comparative analysis of DMF with conventional fuels reveals its potential in offering a sustainable, efficient, and environmentally friendly alternative for future energy needs (Hoang, Nižetić, & Ölçer, 2021).
Safety And Hazards
Direcciones Futuras
The development of the second-generation biosynthesis technology has led to 2,5-dimethylfuran and 2-methylfuran being regarded as the two highest potential biofuels in the future . The ability to efficiently and rapidly produce dimethylfuran from fructose or glucose, which can be derived from starch and cellulose, adds to the attraction of dimethylfuran .
Propiedades
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(2,5-dimethylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-9-7-11(10(2)19-9)12(18)17-5-3-13(4-6-17)8-14(13,15)16/h7H,3-6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMIAKUYOVEHKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC3(CC2)CC3(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

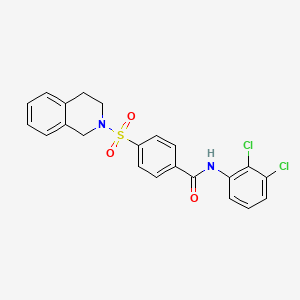
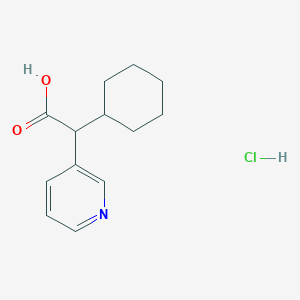
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide](/img/structure/B2385398.png)
![1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2385399.png)
![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)
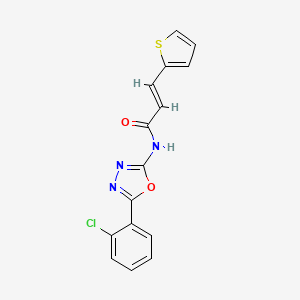
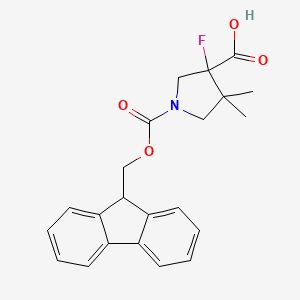
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)
![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2385407.png)
